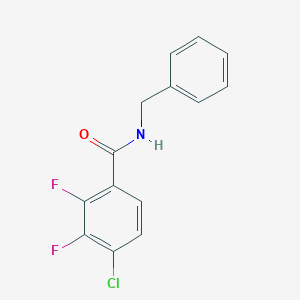

N-benzyl-4-chloro-2,3-difluorobenzamide

Descripción general

Descripción

N-benzyl-4-chloro-2,3-difluorobenzamide is a chemical compound of interest due to its structural and functional properties, which may lend it relevance in various chemical and pharmaceutical applications. The compound is characterized by the presence of benzyl and chloro groups attached to a benzamide backbone substituted with two fluorine atoms.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds typically involves condensation reactions between appropriate aniline and acid chloride precursors. For example, N-(2,3-Difluorophenyl)-2-fluorobenzamide was synthesized at high yield from 2-fluorobenzoyl chloride and 2,3-difluoroaniline, showcasing the general approach to synthesizing such compounds (Hehir & Gallagher, 2023).

Molecular Structure Analysis

Molecular structure analysis of fluorinated benzamides reveals significant insights into their conformation and intermolecular interactions. The crystal structure of related compounds, such as N-(2,3-Difluorophenyl)-2-fluorobenzamide, shows co-planar aromatic rings with specific orientations due to hydrogen bonding and ring stacking interactions (Hehir & Gallagher, 2023).

Aplicaciones Científicas De Investigación

Photocatalytic Degradation

N-benzyl-4-chloro-2,3-difluorobenzamide may be relevant in studies focusing on the photocatalytic degradation of organic compounds. For instance, research on the photodecomposition of propyzamide, a structurally related compound, using titanium dioxide-loaded adsorbents, highlights the potential of such compounds in environmental applications. The study found that adsorbent supports can enhance the rate of mineralization of organic pollutants, suggesting a possible application for N-benzyl-4-chloro-2,3-difluorobenzamide in similar photocatalytic processes (Torimoto et al., 1996).

Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis and medicinal chemistry, N-benzyl-4-chloro-2,3-difluorobenzamide could play a crucial role as a precursor or intermediate. Studies on the iron-catalyzed, fluoroamide-directed C-H fluorination demonstrate the utility of similar compounds in the selective introduction of fluorine atoms into organic molecules, a key transformation in pharmaceutical chemistry (Groendyke et al., 2016).

Enzyme Inhibition

Benzamide derivatives have been investigated for their ability to inhibit enzymes, such as poly(ADP-ribose) synthetase, which are involved in DNA repair processes. This enzyme inhibition property suggests that compounds like N-benzyl-4-chloro-2,3-difluorobenzamide could be explored for therapeutic applications, particularly in enhancing the efficacy of cancer treatments (Purnell & Whish, 1980).

Material Science

In material science, the structural features of N-benzyl-4-chloro-2,3-difluorobenzamide, such as its potential for forming hydrogen bonds and π-π interactions, could be exploited in the design of novel materials. For example, the development of specific catalysts through footprint catalysis, where molecules with similar structural motifs are used as templates, highlights the potential application of N-benzyl-4-chloro-2,3-difluorobenzamide in creating materials with tailored properties (Morihara et al., 1988).

Propiedades

IUPAC Name |

N-benzyl-4-chloro-2,3-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF2NO/c15-11-7-6-10(12(16)13(11)17)14(19)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFWLSXXKUFDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C(=C(C=C2)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-chloro-2,3-difluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4623539.png)

![1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4623545.png)

![ethyl ({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4623559.png)

![methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate](/img/structure/B4623597.png)

![methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4623603.png)

![2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4623609.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4623611.png)

![2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623615.png)

![ethyl [(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B4623640.png)